molecular formula C15H23N3O4 B1337217 Lys-Tyr CAS No. 35978-98-4

Lys-Tyr

Cat. No. B1337217
CAS RN: 35978-98-4
M. Wt: 309.36 g/mol
InChI Key: MYTOTTSMVMWVJN-STQMWFEESA-N
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Description

Lys-Tyr is a dipeptide composed of the amino acids lysine and tyrosine . It is used in various biochemical research and applications. For instance, Lysyltyrosyllysine (Lys-Tyr-Lys, KYK) is used together with uracil DNA glycosylase to quantify uracil. It is also used as a model peptide to study free radical oxidation and electron capture mechanisms .


Synthesis Analysis

The synthesis of Lys-Tyr involves peptide bond formation, which is a complex process. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues have been reported . Tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .


Molecular Structure Analysis

The molecular structure of Lys-Tyr involves the combination of the structures of lysine and tyrosine. Tyrosine has a phenol functionality in its side chain, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .


Chemical Reactions Analysis

Tyrosine, a component of Lys-Tyr, is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .


Physical And Chemical Properties Analysis

Tyrosine, a component of Lys-Tyr, exhibits both relatively low abundance on protein surfaces and is uncharged at physiological pH . These factors are important to minimize disruption of protein/peptide activity after protein modification .

Scientific Research Applications

Gold Nanocluster Formation in Lysozyme

  • Study Overview : Research conducted by Russell et al. (2019) investigated the role of tyrosine in the formation of gold nanoclusters within lysozyme, a protein often used for encapsulating gold nanoclusters to form Ly-AuNC complexes. This study employed molecular dynamics simulations to understand the formation of these complexes, focusing particularly on the critical role of Tyrosine-20 (Tyr20) in this process.
  • Key Findings : It was found that Tyr20 is crucial for the reduction of gold salts and the formation of gold nanoclusters beneath the protein surface in the α-helical domain. This insight is vital for the future improvement and modification of Ly-AuNCs in applications like environmental sensing, biological sensing, and trace metal detection in solutions.
  • Russell et al. (2019) - Physical Chemistry Chemical Physics
  • Study Overview : A study by Lee et al. (2020) identified an angiotensin I-converting enzyme (ACE) inhibitory peptide derived from hen ovotransferrin. This peptide, Lys-Val-Arg-Glu-Gly-Thr-Thr-Tyr, exhibited concentration-dependent inhibition of ACE activity and was found to be a pro-drug.
  • Key Findings : After hydrolysis by ACE, the product (Lys-Val-Arg-Glu-Gly-Thr) showed significantly lower IC50 value, indicating enhanced inhibitory activity. This peptide was also effective in reducing systolic blood pressure in hypertensive rats, demonstrating potential therapeutic applications.
  • Lee et al. (2020) - Journal of Food and Drug Analysis
  • Study Overview : Rodin et al. (2019) developed a procedure for the phosphorylation of the tripeptide Tyr-Thr-Lys with isopropyl methyl- or (deuteromethyl)phosphonochloridate. The synthesized phosphorylated tripeptides are intended as reference standards for analyzing blood samples of individuals potentially exposed to acetylcholinesterase inhibitors.
  • Study Overview : Gambini et al. (2019) explored covalent inhibitors targeting lysine, tyrosine, or histidine residues, focusing on agents targeting the BIR3 domain of the X-linked inhibitor of apoptosis protein (XIAP). A variety of warheads incorporated into binding peptides were investigated.
  • Key Findings : Aryl-fluoro sulfates emerged as suitable electrophiles for forming covalent adducts with Lys, Tyr, and His residues. These agents showed potential for the design of potent covalent protein-protein interaction antagonists in biomedical research.
  • Gambini et al. (2019) - Journal of Medicinal Chemistry

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c16-8-2-1-3-12(17)14(20)18-13(15(21)22)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTOTTSMVMWVJN-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427405
Record name CHEBI:73608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lys-Tyr

CAS RN

35978-98-4
Record name CHEBI:73608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028963
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,600
Citations
T Christophe, A Karlsson, MJ Rabiet… - Scandinavian …, 2002 - Wiley Online Library
… LXA 4 neither induced an intracellular rise in calcium in these transfectants nor affected the response induced by the peptide Trp–Lys–Tyr–Met–Val–Met (WKYMVM), an agonist that …
Number of citations: 55 onlinelibrary.wiley.com
T Christophe, A Karlsson, C Dugave, MJ Rabiet… - Journal of Biological …, 2001 - ASBMB
… in 30 min) gave pure tritiated Trp-Lys-Tyr-Met-Val-Met-NH 2 (0.308 mCi) with a specific activity of 8.5 Ci/mmol, which was compared with an authentic sample of Trp-Lys-Tyr-Met-Val-Met-…
Number of citations: 249 www.jbc.org
HK Kang, HY Lee, MK Kim, KS Park… - The Journal of …, 2005 - journals.aai.org
Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) has been reported to stimulate monocytes, neutrophils, and dendritic cells (DCs). However, although WKYMVm has been reported to function as …
Number of citations: 76 journals.aai.org
C Dahlgren, T Christophe, F Boulay… - Blood, The Journal …, 2000 - ashpublications.org
A D-methionine–containing peptide, Trp-Lys-Tyr-Met-Val-D-Met-NH 2 (WKYMVm), featuring a unique receptor specificity was investigated with respect to its ability to activate neutrophil …
Number of citations: 143 ashpublications.org
R He, L Tan, DD Browning, JM Wang… - The Journal of …, 2000 - journals.aai.org
… Using mFPR-transfected rat basophilic leukemia cells, we found that a recently identified synthetic peptide Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm) is a potent agonist for mFPR. …
Number of citations: 94 journals.aai.org
ID Rae, SJ Leach, E Minasian, JA Smith… - … journal of peptide …, 1981 - Wiley Online Library
… Both the CD and the nmr experiments and computations indicate that the fourth (Lys‐Tyr) differs from the others. It has a preference for compact conformations that appear to be …
Number of citations: 20 onlinelibrary.wiley.com
H Fu, J Bylund, A Karlsson, S Pellmé… - Immunology, 2004 - Wiley Online Library
Neutrophil chemotaxis has been shown to be regulated by two different signalling pathways that allow strong chemoattractants, such as bacterial‐derived formylated peptides, to …
Number of citations: 82 onlinelibrary.wiley.com
YS Bae, Y Kim, Y Kim, JH Kim, PG Suh… - Journal of Leukocyte …, 1999 - academic.oup.com
Trp-Lys-Tyr-Met-Val-d-Met (WKYMVm) is a synthetic peptide that stimulates phosphoinosi-tide (PI) hydrolysis in human leukocytes. The peptide binds to a unique cell surface receptor(s)…
Number of citations: 49 academic.oup.com
YS Bae, JC Park, R He, DY Richard, JY Kwak… - Molecular …, 2003 - ASPET
… The formyl peptide receptor-like 1 (FPRL1) can be stimulated by two different ligands, Trp-Lys-Tyr-Met-Val-Met-CONH 2 (WKYMVM) and lipoxin A4 (LXA4). Although leukocyte …
Number of citations: 60 molpharm.aspetjournals.org
S Liu, A Shibata, S Ueno, Y Huang, Y Wang… - … and biophysical research …, 2006 - Elsevier
… how copoly(Lys/Tyr) translocates … (Lys/Tyr) across different lipid membranes has been experimentally demonstrated and characteristics of the membrane permeability of copoly(Lys/Tyr) …
Number of citations: 9 www.sciencedirect.com

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